molecular formula C20H16ClN5O3 B2830743 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide CAS No. 852440-94-9

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2830743
CAS No.: 852440-94-9
M. Wt: 409.83
InChI Key: SGFBLAZNOGWNHE-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a type of nitrogen-containing heterocyclic compounds . They have been the focus of many studies due to their wide range of biological and pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . It also has a 4-chlorophenyl group and a 3-methoxyphenyl group attached to it.

Scientific Research Applications

Anticancer Properties

Research has been conducted on derivatives similar to the queried compound, focusing on their synthesis and evaluation for cytotoxic activity against cancer cell lines. Al-Sanea et al. (2020) designed, synthesized, and tested certain acetamide derivatives for their anticancer activity on 60 cancer cell lines. One compound exhibited significant cancer cell growth inhibition against eight cancer cell lines, suggesting potential as anticancer agents (Al-Sanea et al., 2020).

Antitumor Evaluation

El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. Among the new derivatives, one exhibited significant activity, highlighting the therapeutic potential of such compounds in antitumor treatments (El-Morsy, El-Sayed, & Abulkhair, 2017).

Radioisotope Labeling for PET Imaging

Dollé et al. (2008) discussed the synthesis of [18F]PBR111, a derivative within the same chemical class, for its use as a selective radioligand in positron emission tomography (PET) imaging of the translocator protein (18 kDa). This application is crucial for neurological research and the diagnosis of brain diseases (Dollé et al., 2008).

Synthesis and Chemical Reactivity

Farouk et al. (2021) explored the chemical reactivity and biological evaluation of novel acetamide derivatives, showing the versatility of this compound class in generating a wide range of biologically active molecules through various chemical reactions (Farouk, Ibrahim, & El-Gohary, 2021).

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3/c1-29-16-4-2-3-14(9-16)24-18(27)11-25-12-22-19-17(20(25)28)10-23-26(19)15-7-5-13(21)6-8-15/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFBLAZNOGWNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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